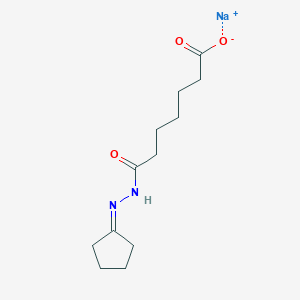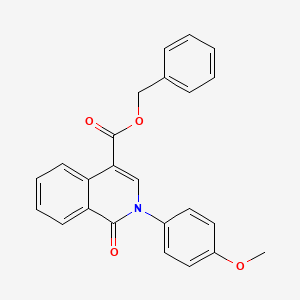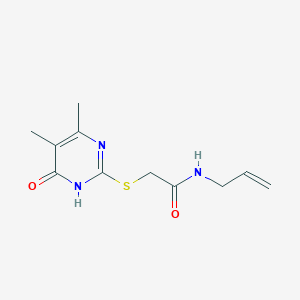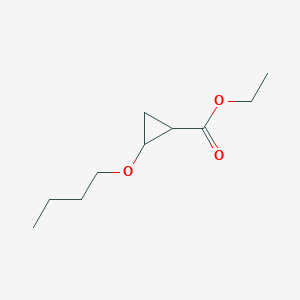![molecular formula C13H10N2O4 B2676230 3-acetyl-5-phenyl-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 338795-02-1](/img/structure/B2676230.png)
3-acetyl-5-phenyl-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-acetyl-5-phenyl-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a heterocyclic compound that is found in a variety of natural and synthetic products. It is a key component in the synthesis of many pharmaceuticals, agrochemicals, and other industrial chemicals. Due to its unique structure, this compound has a wide range of applications in the fields of medicine, agriculture, and industry.
Scientific Research Applications
Anticancer and Antimicrobial Activities
The compound has shown promising results in the synthesis of chalcone-imide derivatives, displaying good cytotoxic activities against various cancer cell lines with IC50 values in the range of 7.06–67.46 μM. These activities are comparable to, or even better than, the reference drug 5-fluorouracil. Moreover, significant antibacterial activity was observed, alongside inhibitory action against acetylcholinesterase and human carbonic anhydrase I and II isoforms, suggesting potential applications in cancer therapy and antimicrobial treatments (Kocyigit et al., 2018).
Electrochemical and Thermal Properties
Research into racemic 3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione, a structurally related compound, highlighted its favorable electrochemical and thermal properties. The study demonstrated the compound's potential in electronic applications due to its high thermal stability and significant electrochemical characteristics, suggesting its utility in materials science and electronic device fabrication (Prasad et al., 2018).
Photoluminescent Properties
A series of conjugated polymers incorporating 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units demonstrated strong photoluminescence, indicating their applicability in electronic devices such as light-emitting diodes (LEDs). These materials' good solubility and processing capabilities make them suitable for use in electronic applications, suggesting a potential role for related compounds in optoelectronic devices (Beyerlein & Tieke, 2000).
Anti-Stress Agents
Derivatives of hexahydropyrrolo[3,4-d]isoxazole-4,6-diones were synthesized and evaluated for their anti-stress properties. Preliminary studies on these derivatives showed promising results in attenuating stress-induced behavioral alterations in animal models, suggesting the compound's potential as a lead molecule for developing new anti-stress medications (Badru, Anand, & Singh, 2012).
Properties
IUPAC Name |
3-acetyl-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c1-7(16)10-9-11(19-14-10)13(18)15(12(9)17)8-5-3-2-4-6-8/h2-6,9,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNHIUFRNDICQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NOC2C1C(=O)N(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666318 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(benzo[d]oxazol-2-yl)-N-(5-methylpyridin-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2676151.png)

![N1-(3,4-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2676155.png)
![2-{[5-(4-tert-butylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2676157.png)




![3-[1-(2-Aminoethyl)pyrazol-4-yl]benzaldehyde;dihydrochloride](/img/structure/B2676165.png)


![2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2676168.png)
![N-(1H-benzo[d]imidazol-2-yl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide](/img/structure/B2676169.png)

